3-Methoxycyclopent-2-enone

Catalog No.
S1892347
CAS No.
4683-50-5
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxycyclopent-2-enone

CAS Number

4683-50-5

Product Name

3-Methoxycyclopent-2-enone

IUPAC Name

3-methoxycyclopent-2-en-1-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h4H,2-3H2,1H3

InChI Key

DTWCFCILAJVNPE-UHFFFAOYSA-N

SMILES

COC1=CC(=O)CC1

Canonical SMILES

COC1=CC(=O)CC1

3-Methoxy-2-cyclopenten-1-one (3-methoxycyclopent-2-enone) is a 3-methoxycycloalk-2- enone.

3-Methoxycyclopent-2-enone (CAS: 4683-50-5) is a functionalized cyclopentenone derivative valued as a strategic building block in multi-step organic synthesis. Its core utility stems from the vinyl ether moiety, which acts as a 'masked' or 'latent' ketone functionality. This feature, combined with the reactivity of the α,β-unsaturated system, allows for sequential, highly controlled carbon-carbon bond formations, making it a key intermediate in the synthesis of complex natural products like prostaglandins. [1]

Direct substitution of 3-Methoxycyclopent-2-enone with simpler analogs like 2-cyclopentenone or 3-methyl-2-cyclopentenone will lead to process failure in syntheses that rely on its unique functionality. The 3-methoxy group is not a passive substituent; it is a critical process handle. It enables a 'three-component coupling' strategy by first facilitating a conjugate addition, then providing absolute regiochemical control for trapping the resulting enolate at the C-4 position, and finally allowing for hydrolysis to a 1,3-diketone system. [REFS-1, REFS-2]. Comparators lacking this masked ketone functionality cannot be used in these established high-efficiency synthetic routes, making this a procurement decision driven by specific process compatibility rather than general structural similarity.

Enables High-Yield, One-Pot 'Three-Component Coupling' for Prostaglandin Synthesis

The use of a 3-alkoxycyclopentenone derivative is central to the highly convergent Stork synthesis of prostaglandins. This strategy involves the conjugate addition of a metalated ω-side chain, followed by the in-situ trapping of the resulting specific enolate with an electrophilic α-side chain. This one-pot, three-component coupling reaction was reported to proceed in high yield, affording the desired dialkylated cyclopentanone precursor. [1]. This entire synthetic strategy is unachievable with 2-cyclopentenone, which lacks the necessary regiocontrol and masked ketone functionality.

Evidence DimensionOverall Yield of Three-Component Coupling
Target Compound Data78% yield for the coupled product using a 3-alkoxycyclopentenone precursor.
Comparator Or Baseline2-Cyclopentenone or 3-Methyl-2-cyclopentenone: Not applicable. These compounds cannot be used in this synthetic sequence as they cannot form the required 1,3-dicarbonyl system upon completion.
Quantified DifferenceQualitative; enables a synthetic route not otherwise possible.
ConditionsConjugate addition of a lithiocuprate (ω-side chain) to a protected 4-hydroxy-2-cyclopentenone, followed by trapping of the enolate with an allylic iodide (α-side chain) in THF with HMPA and (C6H5)3SnCl.

For prostaglandin synthesis, this compound enables a more efficient and convergent route, which is a critical factor in precursor selection for multi-step manufacturing.

Unique Precursor Suitability for 1,3-Diketone Systems via Enol Ether Hydrolysis

The 3-methoxy group serves as a stable, process-compatible masked ketone. After other transformations on the cyclopentanone ring are complete, the vinyl ether can be readily hydrolyzed under acidic conditions to reveal a ketone at the 3-position, yielding a 1,3-diketone. [1]. This functionality is fundamental to building the final prostaglandin core structure. Alternative precursors like 3-methyl-2-cyclopentenone do not possess a group that can be converted to a ketone, making them unsuitable for syntheses requiring this specific structural motif.

Evidence DimensionAccess to 1,3-Diketone Functionality
Target Compound DataProvides direct access to a 1,3-diketone substructure post-modification via simple enol ether hydrolysis.
Comparator Or Baseline3-Methyl-2-cyclopentenone: Lacks a hydrolyzable group at the 3-position, preventing formation of a 1,3-diketone.
Quantified DifferenceQualitative; provides access to a key chemical functionality that the comparator cannot.
ConditionsMild aqueous acid treatment.

This compound is the correct procurement choice when the synthetic route requires the late-stage introduction of a 1,3-dicarbonyl array, a common feature in many complex natural products.

Convergent Synthesis of Prostaglandins and Analogs

This compound is a preferred precursor for constructing prostaglandin frameworks (e.g., PGE₂, PGF₂α) using convergent three-component coupling strategies. Its ability to provide regiocontrol and serve as a masked ketone allows for the efficient, one-pot assembly of the core structure with both side chains, maximizing process efficiency. [1]

Multi-Step Synthesis Requiring a Latent 1,3-Diketone Moiety

Ideal for synthetic routes where a 1,3-diketone is required but would not be stable to reaction conditions in earlier steps. The robust methoxy vinyl ether allows for extensive modification of other parts of the molecule before being unmasked to the target dicarbonyl system in a late-stage transformation. [2]

XLogP3

0.2

Wikipedia

3-Methoxy-2-cyclopenten-1-one

Dates

Last modified: 08-16-2023

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